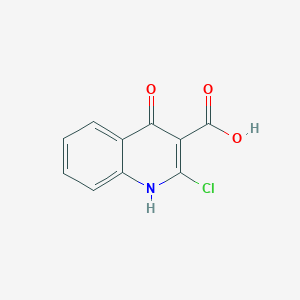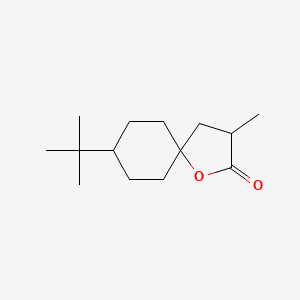![molecular formula C13H19NO2 B11883466 (8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a dioxolane ring is fused to a naphthalene moiety, with a nitrile group attached to the spiro carbon The stereochemistry at the spiro center is specified as the R-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed condensation of a diol with an aldehyde or ketone.
Spirocyclization: The dioxolane intermediate is then subjected to spirocyclization with a naphthalene derivative under basic conditions to form the spirocyclic structure.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spiro carbon is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
作用机制
The mechanism by which (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
Spirocyclic Compounds: Compounds like spiro[cyclohexane-1,2’-indene] share the spirocyclic motif but differ in the attached functional groups and overall structure.
Naphthalene Derivatives: Compounds such as 1-naphthonitrile have a similar naphthalene core but lack the spirocyclic dioxolane ring.
Uniqueness
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is unique due to its combination of a spirocyclic dioxolane ring with a naphthalene moiety and a nitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
(1'R)-spiro[1,3-dioxolane-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]-1'-carbonitrile |
InChI |
InChI=1S/C13H19NO2/c14-9-11-3-1-2-10-4-5-13(8-12(10)11)15-6-7-16-13/h10-12H,1-8H2/t10?,11-,12?/m0/s1 |
InChI 键 |
ZMLHHDSXQZTCDV-CXQJBGSLSA-N |
手性 SMILES |
C1C[C@H](C2CC3(CCC2C1)OCCO3)C#N |
规范 SMILES |
C1CC2CCC3(CC2C(C1)C#N)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)







![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)



